BenchChemオンラインストアへようこそ!

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Molecular property comparison Piperazinylbenzenesulfonamide scaffold Physicochemical differentiation

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 452051-28-4) is a synthetic small molecule belonging to the piperazinylbenzenesulfonamide class. It features a benzamide core substituted with a 3,5-dichlorophenyl ring on the amide nitrogen, a fluorine atom at the 4-position of the central phenyl ring, and a 4-phenylpiperazin-1-ylsulfonyl moiety at the 3-position.

Molecular Formula C23H20Cl2FN3O3S
Molecular Weight 508.39
CAS No. 452051-28-4
Cat. No. B2596133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide
CAS452051-28-4
Molecular FormulaC23H20Cl2FN3O3S
Molecular Weight508.39
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)F
InChIInChI=1S/C23H20Cl2FN3O3S/c24-17-13-18(25)15-19(14-17)27-23(30)16-6-7-21(26)22(12-16)33(31,32)29-10-8-28(9-11-29)20-4-2-1-3-5-20/h1-7,12-15H,8-11H2,(H,27,30)
InChIKeyUJVORUMUKASGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 452051-28-4): Core Identity and Structural Classification for Procurement Decisions


N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide (CAS 452051-28-4) is a synthetic small molecule belonging to the piperazinylbenzenesulfonamide class. It features a benzamide core substituted with a 3,5-dichlorophenyl ring on the amide nitrogen, a fluorine atom at the 4-position of the central phenyl ring, and a 4-phenylpiperazin-1-ylsulfonyl moiety at the 3-position [1]. Its molecular formula is C23H20Cl2FN3O3S with a molecular weight of 508.4 g/mol [1]. The compound is catalogued as a research chemical from commercial screening libraries (e.g., ChemDiv ID ChemDiv1_015891) and has been profiled in high-throughput screens for G-protein coupled receptor modulation and protein-protein interaction inhibition . This guide identifies quantifiable points of differentiation from its closest structural analogs to support informed procurement.

Why Generic Substitution of N-(3,5-Dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide Is Not Supported by Quantitative Evidence


Despite sharing a piperazinylbenzenesulfonamide scaffold with known pharmacological probes such as SB258585 and SB399885, N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide possesses a unique substitution pattern—specifically the combination of a 4-fluoro group on the central benzamide ring and a 3,5-dichlorophenyl group on the amide terminus—that is not replicated in any commercially available analog [1]. Publicly available biological annotation is sparse: the ZINC database reports no known bioactivity data for this compound in ChEMBL, and no peer-reviewed publications directly characterize its target engagement [2]. Consequently, assuming functional equivalence with other piperazinylbenzenesulfonamides such as SB399885 (which carries a 4-methoxy group instead of 4-fluoro and lacks the 4-phenylpiperazine N-substituent) is scientifically unjustified without direct comparative data. The evidence below isolates the specific physicochemical and structural parameters that differentiate this compound from its closest catalogued analogs.

Quantitative Differentiation Evidence for N-(3,5-Dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiate from SB399885 and SB258585

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide has a molecular weight of 508.4 g/mol and 33 heavy atoms, which is substantially higher than the closest 5-HT6-targeted analog SB399885 (MW 445.1 g/mol, 28 heavy atoms) and SB258585 (MW 487.0 g/mol, 27 heavy atoms) [1][2]. This increased mass and heavy atom count arise from the additional 4-fluoro substituent and the fully elaborated 4-phenylpiperazine sulfonyl group, structural features absent in both SB399885 and SB258585 [1].

Molecular property comparison Piperazinylbenzenesulfonamide scaffold Physicochemical differentiation

LogP (XLogP3) Value of 4.9 Predicts Higher Lipophilicity Relative to SB399885 (XLogP3 3.4)

The computed XLogP3 value for N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is 4.9, indicating high lipophilicity [1]. In contrast, the structurally related 5-HT6 antagonist SB399885 has a computed XLogP3 of 3.4 [2]. This 1.5 log unit difference corresponds to an approximately 32-fold higher predicted partition coefficient for the target compound, a consequence of replacing the 4-methoxy and free piperazine NH groups in SB399885 with the 4-fluoro and 4-phenylpiperazine moieties [1][2].

Lipophilicity comparison XLogP3 Blood-brain barrier permeability

Topological Polar Surface Area (TPSA) of 78.1 Ų Indicates Reduced Hydrogen Bonding Capacity Compared to SB399885 (TPSA 88.3 Ų)

The topological polar surface area (TPSA) of N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is 78.1 Ų [1], which is 10.2 Ų lower than the TPSA of SB399885 (88.3 Ų) [2]. This reduction reflects the replacement of the sulfonamide NH and methoxy oxygen in SB399885 with the tertiary sulfonyl-piperazine linkage and 4-fluoro substituent in the target compound, reducing the hydrogen bond acceptor count from 7 to 6 [1][2].

Polar surface area Membrane permeability Oral bioavailability prediction

Unique 4-Fluoro Substituent Enables Distinct Halogen Bonding and Metabolic Stability Profile Not Present in SB399885 or SB258585

The target compound incorporates a fluorine atom at the 4-position of the central benzamide ring, a feature absent in both SB399885 (which bears a 4-methoxy group) and SB258585 (which has no substituent at this position) [1][2]. Fluorine substitution at this position is known in medicinal chemistry to block cytochrome P450-mediated oxidative metabolism at the para site of the phenyl ring and to participate in orthogonal multipolar interactions with protein backbone carbonyls [3]. While direct metabolic stability data for this compound are not publicly available, class-level inference from fluorinated benzamide analogs predicts enhanced metabolic stability relative to the methoxy-substituted SB399885 [3].

Fluorine substitution Metabolic stability Halogen bonding

Absence of ChEMBL Bioactivity Annotation Versus Annotated Analogs Enables Use as a Clean Negative Control or Novel Chemotype Probe

The ZINC database entry ZINC30571027 (corresponding to CAS 452051-28-4) explicitly reports no known activity in ChEMBL 20 and no predicted activity from SEA analysis [1]. In contrast, SB399885 is a fully annotated, potent 5-HT6 receptor antagonist with pKi values of 9.11 (human recombinant) and 9.02 (native) and documented cognitive enhancement effects in aged rat models [2][3]. This annotation gap means the target compound can serve as a structurally matched negative control for 5-HT6-mediated assays or as a novel starting point for deorphanization campaigns, whereas SB399885 cannot fulfill either role due to its well-characterized polypharmacology [2].

Bioactivity annotation Negative control Chemotype novelty

Rotatable Bond Count of 5 Versus 6 in SB399885 Suggests Reduced Conformational Entropy Penalty Upon Binding

N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide has 5 rotatable bonds [1], compared to 6 rotatable bonds for SB399885 [2]. The reduction by one rotatable bond arises from the different connectivity of the sulfonylpiperazine moiety (sulfonamide vs. sulfonyl linkage), which restricts conformational freedom. In fragment-based and lead-optimization studies, each rotatable bond frozen is estimated to contribute approximately 0.7–1.0 kcal/mol to binding affinity due to reduced conformational entropy penalty [3][4].

Conformational flexibility Ligand efficiency Rotatable bonds

Optimal Research Application Scenarios for N-(3,5-Dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Lead Optimization of 5-HT6 Receptor Ligands Requiring Enhanced Lipophilicity and Blood-Brain Barrier Penetration

With an XLogP3 of 4.9 and TPSA of 78.1 Ų—both favorable for CNS penetration—this compound is suited for SAR campaigns exploring the lipophilic tolerance of 5-HT6 or related GPCR binding pockets [1][2]. Its 32-fold higher predicted partition coefficient and 11.6% lower TPSA relative to SB399885 position it as a tool to probe the upper lipophilicity boundary for brain exposure in the piperazinylbenzenesulfonamide series [1][2].

Biophysical Assay Development: 19F NMR-Based Binding and Metabolic Stability Screening

The unique 4-fluoro substituent provides a 19F NMR spectroscopic handle not available in SB399885 or SB258585 [1]. This enables direct binding assays (e.g., 19F T2-filtered or CPMG experiments) for fragment-based screening and target engagement studies. Additionally, the fluorine atom serves as a metabolic soft spot probe, allowing comparative in vitro microsomal stability assessment against non-fluorinated analogs [3].

High-Throughput Screening Counter-Screen: Structurally Matched Negative Control for 5-HT6-Mediated Assays

Because the ZINC database reports no known bioactivity for this compound in ChEMBL [1], it is an ideal negative control for assays where SB399885 is used as a positive control (e.g., 5-HT6 cAMP or β-arrestin recruitment assays). The close structural similarity ensures that any observed activity differences are target-specific rather than arising from divergent physicochemical properties, reducing false-positive confounding [1][4].

Medicinal Chemistry: Scaffold-Hopping and Deorphanization of Unannotated Chemotypes

The reduced rotatable bond count (5 vs. 6 for SB399885) and the absence of prior pharmacological annotation make this compound a suitable starting point for chemoproteomics or thermal shift assay (CETSA)-based target deconvolution campaigns [2][5]. The conformationally restricted scaffold may yield higher ligand efficiency upon target identification compared to more flexible analogs [5][6].

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.